3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid
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Overview
Description
3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid typically involves the protection of the amine group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating.
Industrial Production Methods
Industrial production of Boc-protected compounds often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts and reducing agents like palladium on carbon.
Reduction: Trifluoroacetic acid, HCl in methanol, and trimethylsilyl iodide followed by methanol are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while deprotection of the Boc group yields the free amine.
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid involves the protection of the amine group by the Boc group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule . The molecular targets and pathways involved depend on the specific application and the functional groups present in the molecule.
Comparison with Similar Compounds
Similar Compounds
Nα-Boc-L-2,3-diaminopropionic acid: Another Boc-protected amino acid used in peptide synthesis.
tert-Butyloxycarbonyl-protected amino acids: A broad class of compounds used in organic synthesis and peptide chemistry.
Uniqueness
3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid is unique due to the presence of the nitro group, which allows for additional functionalization and modification. This makes it a versatile building block in organic synthesis and a valuable compound in various research applications.
Properties
Molecular Formula |
C16H22N2O6 |
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Molecular Weight |
338.36 g/mol |
IUPAC Name |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C16H22N2O6/c1-15(2,3)24-14(21)17-12(16(4,5)13(19)20)10-8-6-7-9-11(10)18(22)23/h6-9,12H,1-5H3,(H,17,21)(H,19,20) |
InChI Key |
PVWIEUSGCGARCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1[N+](=O)[O-])C(C)(C)C(=O)O |
Origin of Product |
United States |
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